2,8-Bis(methylthio)dibenzo[b,d]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Bis(methylthio)dibenzo[b,d]furan is an organic compound belonging to the dibenzofuran family. Dibenzofurans are heterocyclic compounds characterized by two benzene rings fused to a central furan ring. The presence of methylthio groups at the 2 and 8 positions of the dibenzofuran structure imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Bis(methylthio)dibenzo[b,d]furan typically involves the introduction of methylthio groups to a dibenzofuran precursor. One common method is the reaction of dibenzofuran with methylthiol in the presence of a catalyst under controlled conditions. The reaction may proceed through electrophilic substitution, where the methylthio groups replace hydrogen atoms at the 2 and 8 positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,8-Bis(methylthio)dibenzo[b,d]furan can undergo various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio groups, yielding dibenzofuran.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dibenzofuran.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2,8-Bis(methylthio)dibenzo[b,d]furan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of 2,8-Bis(methylthio)dibenzo[b,d]furan depends on its interaction with molecular targets and pathways. The compound’s effects may be mediated through:
Molecular Targets: Enzymes, receptors, or other proteins that interact with the compound.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes influenced by the compound.
Vergleich Mit ähnlichen Verbindungen
Dibenzofuran: The parent compound without methylthio groups.
2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan: A derivative with diphenylphosphoryl groups instead of methylthio groups.
Dibenzo[b,d]thiophene: A sulfur analog of dibenzofuran.
Uniqueness: 2,8-Bis(methylthio)dibenzo[b,d]furan is unique due to the presence of methylthio groups, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
87964-68-9 |
---|---|
Molekularformel |
C14H12OS2 |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
2,8-bis(methylsulfanyl)dibenzofuran |
InChI |
InChI=1S/C14H12OS2/c1-16-9-3-5-13-11(7-9)12-8-10(17-2)4-6-14(12)15-13/h3-8H,1-2H3 |
InChI-Schlüssel |
YFHUCXOZZWHFAY-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC2=C(C=C1)OC3=C2C=C(C=C3)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.